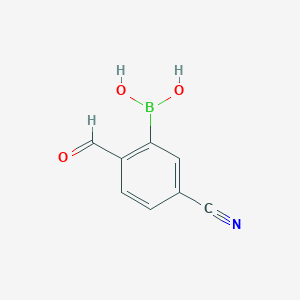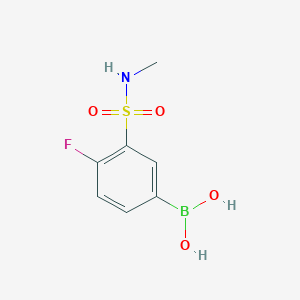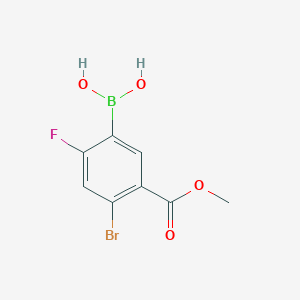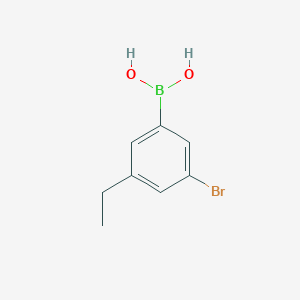
Bis(3-cyclopropylphenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-cyclopropylphenyl)borinic acid: is an organoboron compound characterized by the presence of two cyclopropylphenyl groups attached to a boron atom This compound is part of the borinic acid family, which is known for its unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-cyclopropylphenyl)borinic acid typically involves the reaction of cyclopropylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium acetate (KOAc) to facilitate the transmetalation step.
Industrial Production Methods: Industrial production of this compound may involve large-scale Miyaura borylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Bis(3-cyclopropylphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the cyclopropylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted borinic acids or boronates, depending on the reagents used.
科学的研究の応用
Chemistry: Bis(3-cyclopropylphenyl)borinic acid is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . Its unique reactivity makes it valuable for constructing complex organic molecules.
Biology: In biological research, borinic acids have been explored for their potential as enzyme inhibitors and as tools for studying boron-containing biomolecules .
Medicine: The compound’s potential medicinal applications include its use as a precursor for boron-containing drugs and as a component in drug delivery systems .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and optoelectronic devices .
作用機序
The mechanism of action of bis(3-cyclopropylphenyl)borinic acid involves its ability to coordinate with various substrates through its boron atom. The boron atom in borinic acids is electron-deficient, making it a strong Lewis acid. This allows the compound to form stable complexes with nucleophiles such as alcohols, amines, and other electron-rich species . The coordination of these substrates can facilitate various chemical transformations, including cross-coupling reactions and catalytic processes.
類似化合物との比較
- Phenylboronic acid
- Cyclopropylboronic acid
- Bis(pinacolato)diboron
Comparison: Bis(3-cyclopropylphenyl)borinic acid is unique due to the presence of two cyclopropylphenyl groups, which impart distinct steric and electronic properties compared to other boronic and borinic acids. This uniqueness enhances its reactivity and selectivity in certain chemical reactions, making it a valuable reagent in organic synthesis and catalysis .
特性
IUPAC Name |
bis(3-cyclopropylphenyl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO/c20-19(17-5-1-3-15(11-17)13-7-8-13)18-6-2-4-16(12-18)14-9-10-14/h1-6,11-14,20H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDDQFZYERWPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid](/img/structure/B8119229.png)
